molecular formula C9H7BrN2O2 B1447844 methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1448259-40-2

methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B1447844
CAS No.: 1448259-40-2
M. Wt: 255.07 g/mol
InChI Key: SQIWZVNXCQJMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a chemical compound with the empirical formula C9H7BrN2O2 . It is part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methyl ester group at the 3-position .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 255.06800 . Unfortunately, specific information about its density, boiling point, and melting point is not available .

Scientific Research Applications

Structural Analysis

The structural analysis of derivatives related to methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has been a focal point in crystallography and spectroscopy. Detailed studies involving FT-IR, NMR spectroscopy, and X-ray diffraction have been conducted to understand the molecular structure and properties of these compounds. The comprehensive characterization of these compounds aids in elucidating their chemical behavior and potential applications in various scientific domains (Anuradha et al., 2014).

Chemical Synthesis Routes

Advanced synthetic routes involving this compound showcase its versatility in organic synthesis. Techniques such as Fischer cyclization and three-component condensation methods have been employed to construct complex molecular architectures. These methodologies underline the compound's role as a pivotal building block in the synthesis of intricate organic molecules, presenting opportunities for the discovery and development of new chemical entities (Alekseyev et al., 2015).

Novel Compound Formation

Research on this compound extends to the formation of novel compounds, which possess unique chemical structures and properties. The compound has been used in the synthesis of various heterocyclic compounds, contributing to the enrichment of chemical diversity and offering potential applications in pharmaceuticals, agrochemicals, and materials science (Lichitsky et al., 2010).

Future Directions

The future directions for research on methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate and related compounds could involve further exploration of their inhibitory activity against FGFR1, 2, and 3, given the role of these receptors in various types of tumors . This could potentially lead to the development of new therapeutic strategies for cancer treatment.

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIWZVNXCQJMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.